

Molecular structure and weight of 3-(3,5-Dimethylphenoxy)propanal

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Compound of Interest

Compound Name: 3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115

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In-Depth Technical Guide: 3-(3,5-Dimethylphenoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of **3-(3,5-Dimethylphenoxy)propanal**. It details established synthetic and reaction pathways, including representative experimental protocols for its formation and key chemical transformations such as oxidation and reduction. Furthermore, this guide explores the potential role of structurally related compounds in the modulation of apoptosis, offering insights into possible mechanisms of action for drug development professionals. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity and understanding.

Molecular Structure and Properties

3-(3,5-Dimethylphenoxy)propanal is an organic compound featuring a propanal moiety linked to a 3,5-dimethylphenoxy group through an ether linkage.

Table 1: Molecular and Chemical Properties of **3-(3,5-Dimethylphenoxy)propanal**

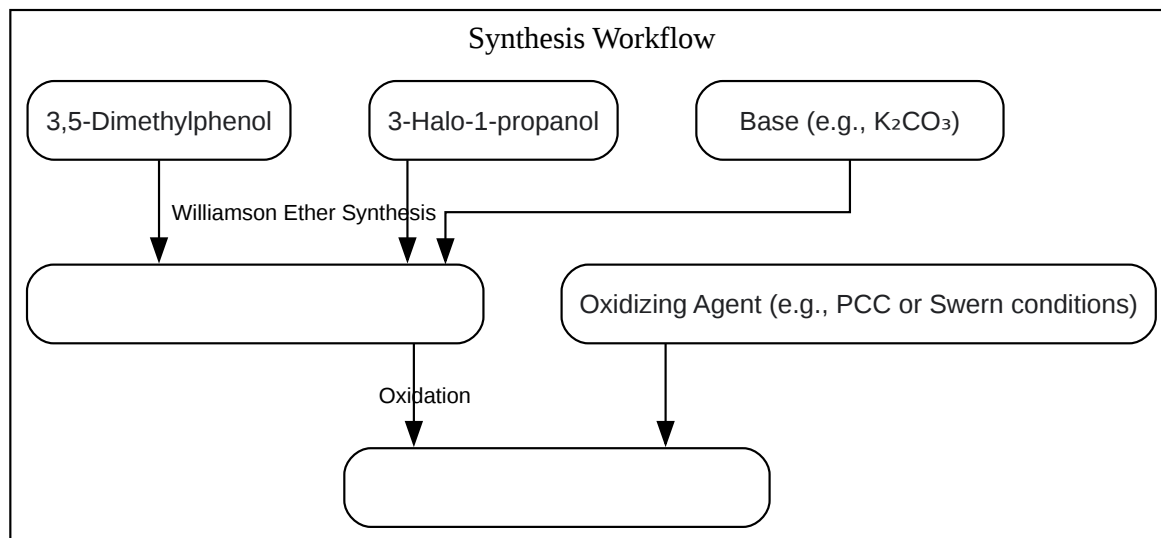
Property	Value	Source
IUPAC Name	3-(3,5-dimethylphenoxy)propanal	Smolecule
Molecular Formula	C ₁₁ H ₁₄ O ₂	Smolecule
Molecular Weight	178.23 g/mol	Smolecule
Canonical SMILES	<chem>CC1=CC(=CC(=C1)OCCC=O)C</chem>	Smolecule
InChI Key	AIPPCTANLPCGTO-UHFFFAOYSA-N	Smolecule
CAS Number	1017340-14-5	Smolecule

Synthesis and Experimental Protocols

The synthesis of **3-(3,5-Dimethylphenoxy)propanal** can be achieved through a multi-step process, typically starting from 3,5-dimethylphenol. A common strategy involves the formation of an ether linkage followed by the oxidation of a primary alcohol to the desired aldehyde.

Synthetic Workflow

A representative synthetic workflow for **3-(3,5-Dimethylphenoxy)propanal** is outlined below. This involves the alkylation of 3,5-dimethylphenol to form the precursor alcohol, 3-(3,5-dimethylphenoxy)propan-1-ol, which is then oxidized to the target aldehyde.



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A representative synthetic workflow for **3-(3,5-Dimethylphenoxy)propanal**.

Representative Experimental Protocol: Synthesis of 3-(3,5-Dimethylphenoxy)propan-1-ol

This protocol describes a general method for the Williamson ether synthesis to produce the alcohol precursor.

- **Reaction Setup:** To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 eq).
- **Addition of Alkyl Halide:** Add 3-chloro-1-propanol or 3-bromo-1-propanol (1.1 eq) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

- Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Representative Experimental Protocol: Oxidation to 3-(3,5-Dimethylphenoxy)propanal

The oxidation of the primary alcohol can be achieved using various reagents. Below are two common methods.

- Reaction Setup: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Alcohol: Add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in DCM to the PCC suspension.
- Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Florisil to remove the chromium residues.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude **3-(3,5-Dimethylphenoxy)propanal**, which can be further purified by column chromatography if necessary.
- Activation of DMSO: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (a dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.
- Addition of Alcohol: Slowly add a solution of 3-(3,5-dimethylphenoxy)propan-1-ol (1.0 eq) in anhydrous DCM, keeping the temperature below -60 °C. Stir for 30 minutes.
- Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing it to warm to room temperature slowly.

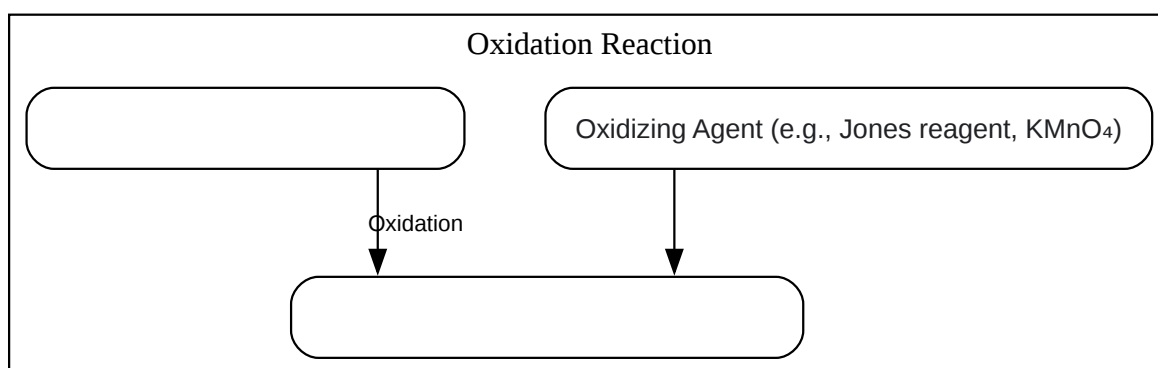
- Workup: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactions

The aldehyde functional group in **3-(3,5-Dimethylphenoxy)propanal** allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Oxidation to 3-(3,5-Dimethylphenoxy)propanoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

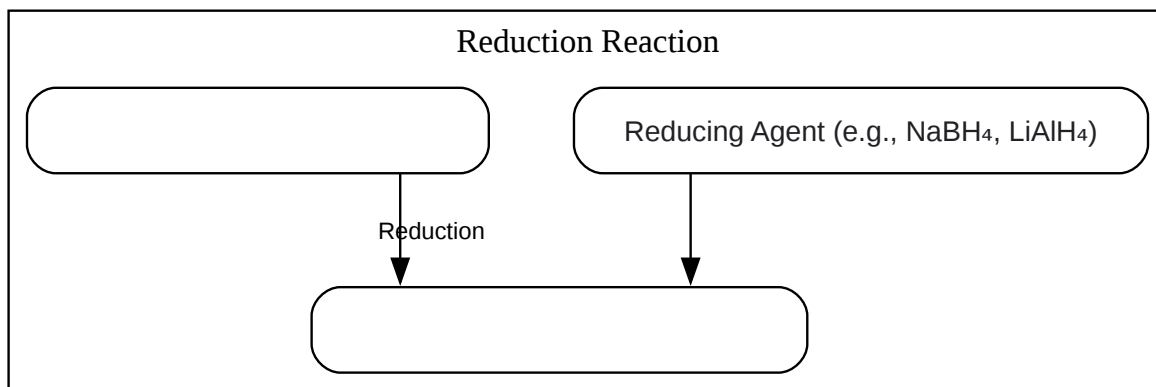


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Oxidation of **3-(3,5-Dimethylphenoxy)propanal**.

Reduction to 3-(3,5-Dimethylphenoxy)propan-1-ol

The aldehyde can be reduced back to the primary alcohol using a variety of reducing agents.



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Reduction of **3-(3,5-Dimethylphenoxy)propanal**.

Representative Experimental Protocol: Reduction using Sodium Borohydride

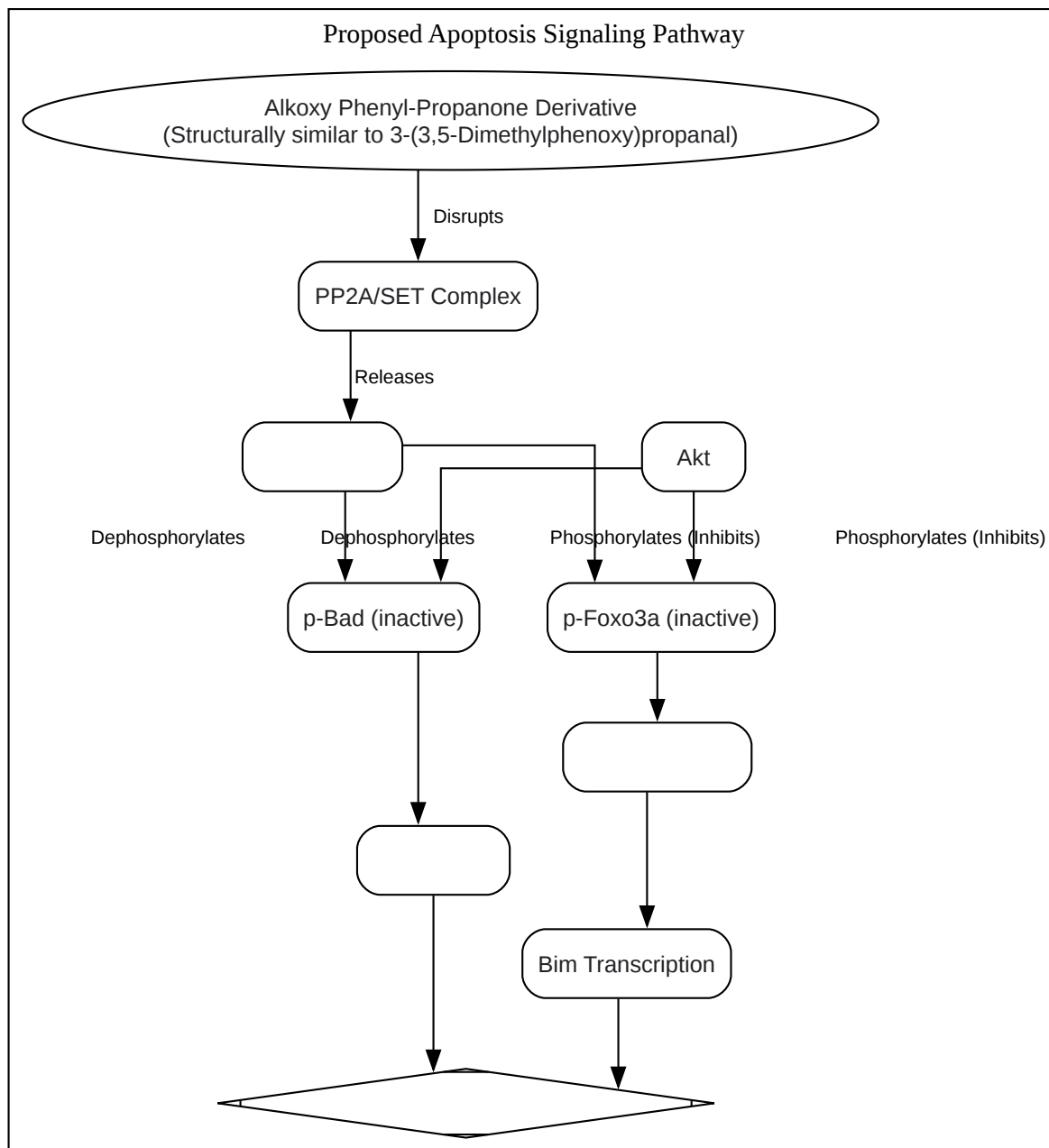
- **Reaction Setup:** Dissolve **3-(3,5-Dimethylphenoxy)propanal** (1.0 eq) in a suitable protic solvent such as methanol or ethanol.
- **Addition of Reducing Agent:** Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.
- **Reaction Conditions:** Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
- **Workup:** Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure.
- **Purification:** Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3,5-dimethylphenoxy)propan-1-ol.

Potential Biological Activity: Modulation of Apoptosis

While specific studies on the biological activity of **3-(3,5-Dimethylphenoxy)propanal** are limited, research on structurally similar alkoxy phenyl-propanone derivatives suggests a potential role in the induction of apoptosis, particularly in cancer cells. These studies indicate that such compounds may act by restoring the activity of Protein Phosphatase 2A (PP2A), a tumor suppressor.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related compounds, a plausible signaling pathway involves the activation of PP2A, which in turn dephosphorylates and activates key pro-apoptotic proteins.



Proposed PP2A-mediated mitochondrial apoptosis pathway.

This proposed mechanism suggests that by activating PP2A, these compounds can lead to the dephosphorylation of the pro-apoptotic protein Bad and the transcription factor Foxo3a. Active Bad can directly promote apoptosis at the mitochondria, while active Foxo3a can translocate to the nucleus and induce the transcription of other pro-apoptotic genes, such as Bim.

Conclusion

3-(3,5-Dimethylphenoxy)propanal is a valuable chemical intermediate with a well-defined molecular structure and properties. Its synthesis is achievable through established organic chemistry methodologies, and its aldehyde functionality allows for diverse chemical transformations. The potential for structurally related compounds to modulate key signaling pathways involved in apoptosis highlights an area of interest for further investigation in the context of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this and similar molecules.

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